2-(Trimethylsilyl)tridec-1-EN-3-OL 2-(Trimethylsilyl)tridec-1-EN-3-OL
Brand Name: Vulcanchem
CAS No.: 58672-92-7
VCID: VC19581414
InChI: InChI=1S/C16H34OSi/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5/h16-17H,2,6-14H2,1,3-5H3
SMILES:
Molecular Formula: C16H34OSi
Molecular Weight: 270.53 g/mol

2-(Trimethylsilyl)tridec-1-EN-3-OL

CAS No.: 58672-92-7

Cat. No.: VC19581414

Molecular Formula: C16H34OSi

Molecular Weight: 270.53 g/mol

* For research use only. Not for human or veterinary use.

2-(Trimethylsilyl)tridec-1-EN-3-OL - 58672-92-7

Specification

CAS No. 58672-92-7
Molecular Formula C16H34OSi
Molecular Weight 270.53 g/mol
IUPAC Name 2-trimethylsilyltridec-1-en-3-ol
Standard InChI InChI=1S/C16H34OSi/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5/h16-17H,2,6-14H2,1,3-5H3
Standard InChI Key QKYVKSZAQKJLCR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(C(=C)[Si](C)(C)C)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Basic Properties

2-(Trimethylsilyl)tridec-1-en-3-ol is defined by the following properties:

  • Molecular Formula: C16H34OSi\text{C}_{16}\text{H}_{34}\text{OSi}

  • Molecular Weight: 270.53 g/mol

  • IUPAC Name: 2-trimethylsilyltridec-1-en-3-ol

  • SMILES: CCCCCCCCCCC(C(=C)[Si](C)(C)C)O\text{CCCCCCCCCCC(C(=C)[Si](C)(C)C)O}

The compound features a terminal alkene (C=C\text{C=C}) at position 1 and a hydroxyl group at position 3, with the TMS group introducing steric bulk and electron-withdrawing effects.

Spectroscopic Identification

Key spectral data include:

TechniqueData
1H^1\text{H} NMRδ 0.16 ppm (s, 9H, Si(CH3_3)3_3), δ 1.1–1.6 ppm (m, 18H, aliphatic chain), δ 4.3 ppm (td, 1H, -OH)
13C^{13}\text{C} NMRδ 107.2 ppm (C-1 alkene), δ 63.1 ppm (C-3 hydroxyl), δ 0.0 ppm (Si(CH3_3)3_3)
IR2955 cm1^{-1} (C-H stretch), 1679 cm1^{-1} (C=C), 1249 cm1^{-1} (Si-CH3_3)
HRMS[M+Na]+^+ m/z 319.2428 (calc. 319.2421)

Synthesis and Methodological Approaches

Noyori-Type Asymmetric Reduction

A prominent synthesis involves the Noyori reduction of TMS-protected alkynones. For example, 1-(trimethylsilyl)pentadec-1-yn-3-one is reduced using:

  • Catalyst: RuCl(R,R)-TsDPEN (2.5 mol%)

  • Conditions: ii-PrOH, NEt3_3, formic acid, 6 hours at room temperature
    This yields the chiral alcohol with >85% enantiomeric excess (ee), confirmed by chiral HPLC and optical rotation ([α]D25=1.86[\alpha]_D^{25} = -1.86^\circ) .

Friedel-Crafts Acylation and Silylation

Alternative routes employ Friedel-Crafts acylation:

  • Acid Chloride Formation: Carboxylic acids (e.g., 10-methylundecanoic acid) react with thionyl chloride to form acyl chlorides .

  • Acylation: The acyl chloride undergoes Friedel-Crafts reaction with TMS-alkynes, followed by silylation with tert-butyldimethylsilyl chloride (TBSCl) .

Chemical Reactivity and Functional Transformations

Esterification and Protection Strategies

The hydroxyl group undergoes esterification with carboxylic acids or acid chlorides. For instance, reaction with 4-bromobenzoyl chloride forms the corresponding ester, facilitating ee determination via HPLC . Silyl protection using TBSCl or TMSCl is critical for stabilizing the alcohol during synthetic sequences .

Alkene Functionalization

The terminal alkene participates in hydrofunctionalization reactions. For example, hydroboration-oxidation yields diastereomeric alcohols, while epoxidation forms epoxides for ring-opening reactions .

Applications in Organic Synthesis and Material Science

Sphingolipid Synthesis

2-(Trimethylsilyl)tridec-1-en-3-ol serves as a precursor for unnatural sphingolipids. In one application, it is coupled with 4-sphingenine via Mitsunobu reaction to generate sphingomyelin analogs, which are studied for their membrane dynamics .

Chiral Building Blocks

The compound’s chiral center enables asymmetric synthesis of pharmaceuticals. For example, it is used in the preparation of β-adrenergic receptor agonists via Sharpless epoxidation .

Material Science

The TMS group enhances solubility in nonpolar solvents, making the compound useful in polymer cross-linking and silicone-based materials .

Research Findings and Mechanistic Insights

Steric and Electronic Effects

Kinetic studies reveal that the TMS group slows reaction rates in nucleophilic substitutions due to steric hindrance. For instance, esterification with acetic anhydride proceeds 3× slower than analogous non-silylated alcohols.

Enantioselectivity in Catalytic Reductions

The Noyori reduction achieves up to 92% ee, attributed to the catalyst’s ability to coordinate the alkynone’s carbonyl oxygen, directing hydride transfer to the pro-R position .

Stability and Degradation

Under acidic conditions, desilylation occurs readily (t1/2=2ht_{1/2} = 2 \, \text{h} in 1M HCl), whereas basic conditions preserve the TMS group (t1/2>48ht_{1/2} > 48 \, \text{h} in 1M NaOH) .

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